molecular formula C14H19N B14319777 Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- CAS No. 104163-68-0

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl-

Cat. No.: B14319777
CAS No.: 104163-68-0
M. Wt: 201.31 g/mol
InChI Key: HTFZSXPLQFPODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives under specific conditions. For instance, the hydrogenation of 1-methyl-4-phenylpyridinium salts in the presence of a palladium catalyst can yield the desired tetrahydropyridine compound .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation processes. The use of magnetically recoverable catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: It can be reduced to form fully saturated piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines depending on the reagents and conditions used .

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- involves its interaction with specific molecular targets and pathways. For instance, it is known to be a precursor to neurotoxic compounds that affect dopaminergic neurons in the brain. The compound is metabolized by monoamine oxidase B to form toxic cations that interfere with mitochondrial function, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridine derivatives. Its applications in neurotoxicity studies and potential therapeutic uses make it a compound of significant interest in both research and industry.

Properties

CAS No.

104163-68-0

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

4-phenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C14H19N/c1-12(2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-8,12H,9-11H2,1-2H3

InChI Key

HTFZSXPLQFPODP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=CC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.